4-Chloro-2-fluoro-3-methylpyridine
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Overview
Description
4-Chloro-2-fluoro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by fluorine, methyl, and chlorine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 4-chloro-3-methylpyridine using a fluorinating agent such as Selectfluor®. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Another method involves the use of 3-chloro-2-fluoropyridine as a starting material, which undergoes a methylation reaction to introduce the methyl group at the 3-position. This reaction can be catalyzed by a base such as sodium hydride in the presence of a methylating agent like methyl iodide .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Electrophilic Substitution: The fluorine and chlorine atoms can direct electrophilic substitution reactions to the pyridine ring, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amino or thiol derivatives.
Electrophilic Substitution: Formation of brominated or nitrated derivatives.
Oxidation and Reduction: Formation of N-oxides or dihydropyridine derivatives.
Scientific Research Applications
4-Chloro-2-fluoro-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of electron-withdrawing groups such as fluorine and chlorine enhances its binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-2-methylpyridine
- 2-Chloro-4-fluoro-3-methylpyridine
- 3-Chloro-2-fluoro-4-methylpyridine
Uniqueness
4-Chloro-2-fluoro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXXEZJJOFUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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